molecular formula C13H17ClN6O2 B2933387 1-(2-chloroethyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 921084-82-4

1-(2-chloroethyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2933387
CAS No.: 921084-82-4
M. Wt: 324.77
InChI Key: HKRXWMHYDBUJHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chloroethyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a useful research compound. Its molecular formula is C13H17ClN6O2 and its molecular weight is 324.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of urea derivatives, including compounds similar to 1-(2-chloroethyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea, have been a focus of research due to their potential applications in medicinal chemistry and material science. Studies on the synthesis of trisubstituted phenyl urea derivatives have revealed their structure-activity relationships, highlighting their potential as neuropeptide Y5 receptor antagonists, with significant implications for addressing obesity and metabolic disorders (Fotsch et al., 2001).

Anticancer Activity

Research on 1-aryl-3-(2-chloroethyl) ureas has explored their cytotoxic effects on human adenocarcinoma cells, indicating their potential as anticancer agents. These studies contribute to the understanding of the structural requirements for anticancer activity and offer insights into the development of new therapeutic agents (Gaudreault et al., 1988).

Chemical Reactivity and Molecular Dynamics

Investigations into the reactivity and molecular dynamics of imidazole derivatives provide valuable information on their chemical behavior, with applications ranging from drug design to the development of new materials. Studies have combined experimental and computational approaches to understand the reactivity properties of these compounds, paving the way for the design of molecules with desired chemical and physical properties (Hossain et al., 2018).

Corrosion Inhibition

Research on the inhibition effect of urea derivatives on mild steel corrosion in acidic solutions has demonstrated their potential as efficient corrosion inhibitors. This work contributes to the development of new materials for protecting industrial infrastructure against corrosive environments (Bahrami & Hosseini, 2012).

Cytokinin-like Activity and Plant Morphogenesis

Urea derivatives, including those structurally related to this compound, have been found to exhibit cytokinin-like activity, influencing cell division and differentiation in plants. These findings have significant implications for agricultural practices and the study of plant biology, offering new avenues for enhancing plant growth and development (Ricci & Bertoletti, 2009).

Properties

IUPAC Name

1-(2-chloroethyl)-3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN6O2/c1-2-22-11-5-3-10(4-6-11)20-12(17-18-19-20)9-16-13(21)15-8-7-14/h3-6H,2,7-9H2,1H3,(H2,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRXWMHYDBUJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.